

Application Note: Synthesis of Nitroanisole via Electrophilic Aromatic Substitution

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Compound of Interest		
Compound Name:	2-Nitroanisole	
Cat. No.:	B7769701	Get Quote

Introduction

The nitration of anisole is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic synthesis. In this reaction, anisole (methoxybenzene) is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The methoxy group (-OCH₃) on the anisole ring is an activating group, meaning it increases the rate of reaction compared to benzene and directs the incoming electrophile (the nitronium ion, NO₂+) to the ortho and para positions.[1][2][3] This protocol details the laboratory procedure for the synthesis of a mixture of ortho-nitroanisole and para-nitroanisole, subsequent separation, and characterization. The resulting nitroanisole isomers are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[4]

Reaction Principle

The reaction proceeds in two main stages. First, the nitronium ion (NO₂+) is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid, where sulfuric acid acts as a catalyst by protonating nitric acid.

$$HNO_3 + 2H_2SO_4 \rightleftharpoons NO_2^+ + H_3O^+ + 2HSO_4^-$$

Subsequently, the electron-rich anisole ring attacks the electrophilic nitronium ion, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A base (such as H_2O or HSO_4^-) then removes a proton from the ring, restoring aromaticity and yielding the final nitroanisole products.[2][3] The activating nature of the methoxy group preferentially



stabilizes the intermediates formed from ortho and para attack, leading to a mixture of these two isomers.[3] The ratio of ortho to para products can be influenced by reaction conditions such as temperature and the concentration of the sulfuric acid.[5]

Experimental Protocol

Materials and Equipment

- Reagents:
 - Anisole (C₇H₈O)
 - Concentrated Nitric Acid (HNO₃, ~70%)
 - Concentrated Sulfuric Acid (H₂SO₄, ~98%)
 - Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
 - Saturated Sodium Bicarbonate Solution (NaHCO₃)
 - Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
 - Crushed Ice
 - Ethanol (for recrystallization)
- Equipment:
 - 100 mL Round-bottom flask
 - 50 mL Dropping funnel
 - Magnetic stirrer and stir bar
 - Ice-salt bath
 - 250 mL Beaker
 - 250 mL Separatory funnel



- Rotary evaporator
- Büchner funnel and filter flask
- Melting point apparatus
- Glassware for recrystallization

Procedure

- Preparation of the Nitrating Mixture:
 - In a fume hood, carefully add 10 mL of concentrated sulfuric acid to a 50 mL Erlenmeyer flask.
 - o Cool the flask in an ice-salt bath.
 - Slowly, with constant swirling, add 10 mL of concentrated nitric acid dropwise to the cold sulfuric acid. Keep the mixture in the ice bath.
- Nitration Reaction:
 - Place 5.4 g (0.05 mol) of anisole into a 100 mL round-bottom flask equipped with a magnetic stir bar.
 - Cool the flask containing the anisole in an ice-salt bath to approximately 0-5 °C.
 - Transfer the cold nitrating mixture to a dropping funnel and place it on the round-bottom flask.
 - Add the nitrating mixture dropwise to the stirred anisole over a period of 30-45 minutes. It
 is critical to maintain the reaction temperature below 10 °C to minimize the formation of
 byproducts.
 - After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour.
- Work-up and Isolation:



- Fill a 250 mL beaker with approximately 100 g of crushed ice.
- Slowly and carefully pour the reaction mixture onto the crushed ice while stirring. A yellow,
 oily, or solid precipitate of crude nitroanisole will form.
- Transfer the entire mixture to a 250 mL separatory funnel.
- Extract the product with two 30 mL portions of dichloromethane or diethyl ether.
- Combine the organic layers in the separatory funnel.
- Wash the organic layer sequentially with 50 mL of cold water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize residual acid; be cautious of gas evolution), and finally with 50 mL of brine.
- Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the crude product mixture of orthoand para-nitroanisole.

Purification:

- Weigh the crude product and calculate the total yield.
- The para-isomer is a solid at room temperature, while the ortho-isomer is a liquid. The solid p-nitroanisole can be purified and separated from the oily o-nitroanisole by recrystallization.
- Add a minimal amount of hot ethanol to the crude product mixture to dissolve it.
- Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of p-nitroanisole.
- Collect the pale-yellow crystals of p-nitroanisole by vacuum filtration using a Büchner funnel.[7]



- Wash the crystals with a small amount of ice-cold ethanol.
- Allow the crystals to air dry completely. The ortho-isomer will remain in the filtrate.
- Weigh the dried p-nitroanisole and determine its melting point.

Data Presentation

The following table summarizes the quantitative data associated with this protocol.

Parameter	Value	Reference/Notes
Reactants		
Anisole	5.4 g (0.05 mol)	Starting material
Conc. Nitric Acid	10 mL	Component of nitrating mixture
Conc. Sulfuric Acid	10 mL	Component of nitrating mixture
Products		
Theoretical Yield (Total)	7.65 g (0.05 mol)	Based on anisole as limiting reagent
p-Nitroanisole M.P.	52-54 °C	Literature value[6]
o-Nitroanisole B.P.	277 °C	Literature value[8]
Typical Results		
Ortho:Para Isomer Ratio	Varies (e.g., 1.8 to 0.7)	Highly dependent on H₂SO₄ concentration[5]
Yield of p-nitroanisole	~35-45%	After recrystallization
Yield of o-nitroanisole	~20-30%	Remains in mother liquor

Safety Precautions

General: This experiment must be performed in a well-ventilated chemical fume hood.
 Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate







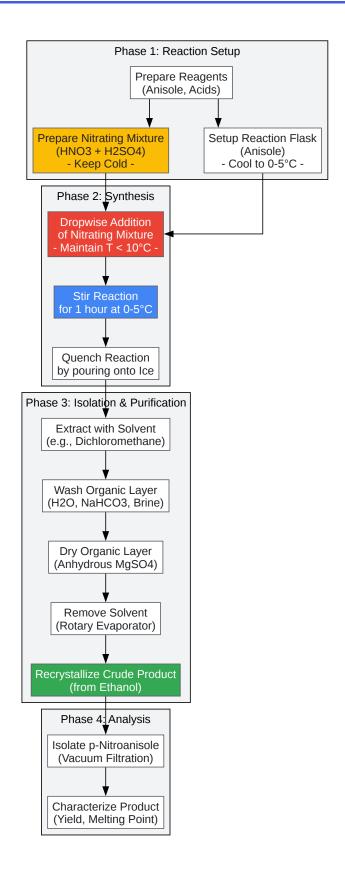
chemical-resistant gloves, must be worn at all times.[9][10] An eyewash station and safety shower should be readily accessible.[10]

- Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong
 oxidizing agents.[11] They can cause severe chemical burns upon contact. Handle with
 extreme care. The process of mixing these acids is highly exothermic and must be done
 slowly and with cooling. Always add acid to water (or in this case, nitric acid to sulfuric acid)
 slowly, never the reverse.[11]
- Anisole: Anisole is a flammable liquid.[9] Keep it away from open flames and sources of ignition.
- Nitro Compounds: Nitroanisole isomers are toxic and should be handled with care. Avoid inhalation and skin contact.
- Waste Disposal: All chemical waste, including aqueous layers and the filtrate from recrystallization, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the nitration of anisole.





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Caption: Experimental workflow for the synthesis and purification of nitroanisole.



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